molecular formula C8H6BrFO2 B15339328 3'-Bromo-5'-fluoro-4'-hydroxyacetophenone

3'-Bromo-5'-fluoro-4'-hydroxyacetophenone

Cat. No.: B15339328
M. Wt: 233.03 g/mol
InChI Key: FCSQMDFCEHVHKM-UHFFFAOYSA-N
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Description

3’-Bromo-5’-fluoro-4’-hydroxyacetophenone is an organic compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol It is a derivative of acetophenone, characterized by the presence of bromine, fluorine, and hydroxyl functional groups on the aromatic ring

Preparation Methods

The synthesis of 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone typically involves the bromination and fluorination of hydroxyacetophenone derivatives. One common method includes the selective bromination of hydroxyacetophenone using bromine in acetic acid or chloroform . The fluorination step can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

3’-Bromo-5’-fluoro-4’-hydroxyacetophenone undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with cellular targets such as enzymes or receptors. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways .

Comparison with Similar Compounds

3’-Bromo-5’-fluoro-4’-hydroxyacetophenone can be compared with other halogenated hydroxyacetophenones:

These comparisons highlight the unique combination of functional groups in 3’-Bromo-5’-fluoro-4’-hydroxyacetophenone, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H6BrFO2

Molecular Weight

233.03 g/mol

IUPAC Name

1-(3-bromo-5-fluoro-4-hydroxyphenyl)ethanone

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)8(12)7(10)3-5/h2-3,12H,1H3

InChI Key

FCSQMDFCEHVHKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=C(C(=C1)Br)O)F

Origin of Product

United States

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